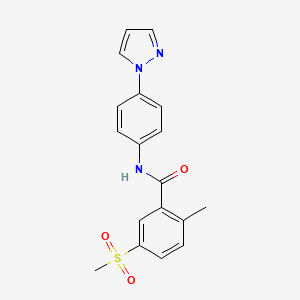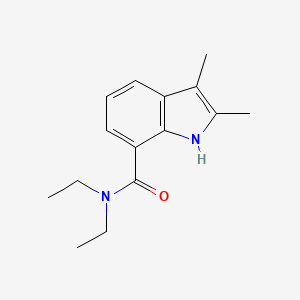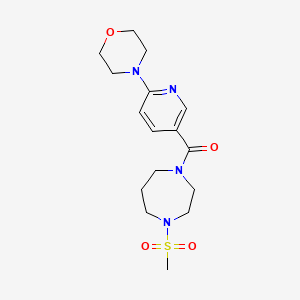![molecular formula C12H11N3O2 B7538738 N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological and biochemical processes in the body.
作用机制
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological and biochemical processes in the body. This includes the regulation of neurotransmitter release, which can affect pain perception, mood, and appetite.
Biochemical and Physiological Effects:
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate pain perception, appetite regulation, and immune function. N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has also been shown to have potential therapeutic applications for a variety of conditions, including chronic pain, anxiety, and depression.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide in lab experiments is its high affinity for the cannabinoid receptors. This makes it a valuable tool for studying the mechanisms of action of these receptors. However, there are also limitations to using N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide in lab experiments. For example, this compound is highly potent, which can make it difficult to control dosages and ensure accurate results.
未来方向
There are many potential future directions for research on N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide. One area of interest is the development of new compounds that target the cannabinoid receptors with greater specificity and potency. Another area of interest is the study of the long-term effects of cannabinoid receptor activation on the body, particularly with regards to the potential for addiction and other adverse effects. Finally, there is a need for further research on the potential therapeutic applications of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide and other cannabinoid compounds.
合成方法
The synthesis of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 3-(1,3,4-oxadiazol-2-yl)phenylamine with cyclopropanecarbonyl chloride, followed by purification and characterization of the resulting product. The synthesis of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body. This compound has been shown to have a high affinity for the cannabinoid receptors, making it a valuable tool for studying the mechanisms of action of these receptors. N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has also been used to study the effects of cannabinoids on various physiological and biochemical processes, including pain perception, appetite regulation, and immune function.
属性
IUPAC Name |
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(8-4-5-8)14-10-3-1-2-9(6-10)12-15-13-7-17-12/h1-3,6-8H,4-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODGLHGNTMKVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)



![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)

